2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride
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Overview
Description
2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride is a chemical compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a difluoromethyl group and an ethyl group attached to the benzothiazolium core. Benzothiazolium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride typically involves the reaction of 2-ethylbenzothiazole with a difluoromethylating agent. One common method is the reaction of 2-ethylbenzothiazole with chlorodifluoromethane (ClCF2H) in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions are typically carried out in polar solvents like water or alcohols .
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Oxidation Reactions: : The benzothiazolium core can be oxidized to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate .
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Reduction Reactions: : The compound can be reduced to form the corresponding benzothiazoline derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used for this purpose .
Scientific Research Applications
2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride has several scientific research applications:
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Medicinal Chemistry: : The compound is used as a building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of novel drugs with potential therapeutic effects .
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Organic Synthesis: : It serves as a versatile intermediate in the synthesis of various organic compounds. The difluoromethyl group can be used to introduce fluorine atoms into target molecules, enhancing their stability and bioavailability .
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Materials Science: : The compound is used in the development of advanced materials, including polymers and dyes. Its ability to undergo various chemical reactions makes it a valuable component in material design .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Additionally, the benzothiazolium core can interact with enzymes and receptors, modulating their activity . The exact molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride can be compared with other benzothiazolium salts and difluoromethylated compounds. Similar compounds include:
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2-(Trifluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium chloride: : This compound has a trifluoromethyl group instead of a difluoromethyl group. The additional fluorine atom can enhance the compound’s stability and lipophilicity .
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2-(Difluoromethyl)-3-methyl-1,3-benzothiazol-3-ium chloride: : This compound has a methyl group instead of an ethyl group. The smaller alkyl group can affect the compound’s reactivity and binding properties .
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2-(Difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium bromide: : This compound has a bromide ion instead of a chloride ion. The different halide ion can influence the compound’s solubility and reactivity .
Each of these compounds has unique properties that make them suitable for specific applications. The choice of compound depends on the desired chemical and physical characteristics for a given application.
Properties
CAS No. |
91037-64-8 |
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Molecular Formula |
C10H10ClF2NS |
Molecular Weight |
249.71 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-ethyl-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C10H10F2NS.ClH/c1-2-13-7-5-3-4-6-8(7)14-10(13)9(11)12;/h3-6,9H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
CYIYUGJHOAPAEL-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C(F)F.[Cl-] |
Origin of Product |
United States |
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